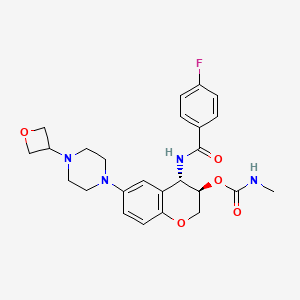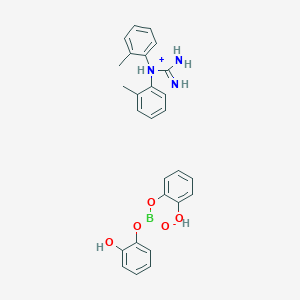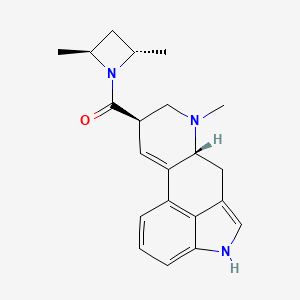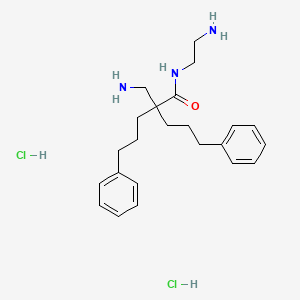
Cathepsin S Inhibitor
Übersicht
Beschreibung
Cathepsin S is a lysosomal cysteine protease that has been implicated in the preparation of MHC class II alpha-beta heterodimers for antigen presentation to CD4+ T lymphocytes . It is considered a potential target for autoimmune disease therapy . It is a key enzyme for the degradation of the class II-associated invariant chain, a process that is required for effective antigen loading of class II molecules . CatS regulates antigen processing and presentation, enhancing major histocompatibility class II (MHCII) expression and antigen loading on myeloid endothelial and epithelial cells, including cancer epithelia .
Molecular Structure Analysis
The three-dimensional crystal structures of human cathepsin S in complex with potent covalent inhibitors have been determined . These include the aldehyde inhibitor 4-morpholinecarbonyl-Phe- (S-benzyl)Cys-Psi (CH=O), and the vinyl sulfone irreversible inhibitor 4-morpholinecarbonyl-Leu-Hph-Psi (CH=CH-SO (2)-phenyl) at resolutions of 1.8 and 2.0 A, respectively .Chemical Reactions Analysis
The overall interaction of cathepsin S with RO5444101 is more stable and involves more protein–molecule interactions than the interactions of the inhibitor with the other cathepsins . This highlights the influence of click handle positioning on probe efficacy .Physical And Chemical Properties Analysis
The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable .Wissenschaftliche Forschungsanwendungen
Wound Healing
LY3000328 has been found to be pivotal for cutaneous wound healing . In a study published in Nature, it was found that continuous administration of LY3000328 for 10 days remarkably decreased scar growth, with an inhibition rate of 65.1%, and also reduced tissue thickness . This suggests that LY3000328 could potentially be used as a therapeutic target for improving wound healing and reducing scarring.
Pharmacokinetics and Pharmacodynamics
A phase 1, placebo-controlled, dose escalation study was conducted with LY3000328 in 21 healthy male volunteers . The aim of this study was to assess the safety and tolerability, pharmacokinetics, and pharmacodynamics of LY3000328 when administered as single escalating doses . The study found that all doses of LY3000328 were well tolerated, with linear pharmacokinetics up to the 300 mg dose .
Cathepsin S Inhibition
LY3000328 is a specific inhibitor of Cathepsin S (CatS), an enzyme involved in various physiological and pathological processes . The study found that LY3000328 produced a transient decrease in plasma CatS activity, which was followed by a more prolonged increase in plasma CatS mass . This finding may have implications for the future clinical development of inhibitors of CatS.
Inflammatory Response
The study also found that LY3000328 has an impact on the inflammatory response . The compound was found to decrease the levels of inflammation in wounds, which could potentially improve the healing process and reduce scarring .
Metabolic Processes
LY3000328 has been associated with various metabolic processes . The compound was found to be involved in responses to stimulation, metabolic processes, and cellular communication . This suggests that LY3000328 could potentially be used in the treatment of metabolic disorders.
Cellular Communication
LY3000328 has been found to play a role in cellular communication . The compound was found to be involved in responses to stimulation, metabolic processes, and cellular communication . This suggests that LY3000328 could potentially be used in the treatment of disorders related to cellular communication.
Wirkmechanismus
Target of Action
LY3000328, also known as Z-FL-COCHO, is a potent and selective inhibitor of Cathepsin S (Cat S) . Cathepsin S is a cysteine protease that plays a crucial role in various conditions involving large biological systems such as autoimmune disease, cardiac repair, cardiomyopathy, heart valve disease, and atherosclerosis .
Mode of Action
LY3000328 interacts with Cathepsin S, inhibiting its activity. The IC50 values for human Cat S (hCat S) and mouse Cat S (mCat S) are 7.7 nM and 1.67 nM, respectively . This inhibition of Cat S activity in plasma would be 50% of maximal when LY3000328 plasma concentration is approximately 60 ng/mL .
Biochemical Pathways
The inhibition of Cathepsin S by LY3000328 impacts the breakdown of the extracellular matrix (ECM), a key process in various conditions such as autoimmune disease, cardiac repair, cardiomyopathy, heart valve disease, and atherosclerosis . Cathepsin S contributes to the cleavage of the elastin matrix in atherosclerotic lesions and inflamed valves, and in the disruption of the tissue layer, mesenchymal cells (vascular smooth muscle cells or valvular myofibroblasts) proliferate and calcify .
Pharmacokinetics
LY3000328 exhibits linear pharmacokinetics up to a 300 mg dose . It shows low in vitro CYP450 inhibition (<15% at 10 μM for CYP3A4, CYP2D6, and CYP2C9); low in vitro metabolism in mouse, rat, dog, and human liver microsomes (<20% after 30 min incubation at 4 μM); and good permeability (MDCK A-B>4%) .
Result of Action
The pharmacodynamic activity of LY3000328 shows a biphasic response, where Cat S activity declines, then returns to baseline, and then increases to a level above baseline . Cat S mass also increases in a dose-dependent manner, and continues to increase after LY3000328 has been cleared from the body . This increase in Cat S activity is attributable to the increase in Cat S mass detected in plasma .
Action Environment
The efficacy of LY3000328 has been studied in a mouse model of abdominal aortic aneurysm (AAA). In this model, inflammation is induced using CaCl2 applied to the ablumenal surface. LY3000328 exhibits a dose-responsive aortic diameter reduction at 1, 3, 10, and 30 mg/kg . The exposure (AUC) for both compounds increased in a dose-dependent manner, suggesting that the drug disposition properties of LY3000328 are favorable . This indicates that the action, efficacy, and stability of LY3000328 can be influenced by environmental factors such as the presence of inflammation.
Safety and Hazards
Zukünftige Richtungen
The inhibition of tumor-associated cathepsins, especially cathepsin S (CatS), has emerged as a novel promising strategy in cancer immunotherapy . CatS is prominently expressed in tumor-associated M2-type macrophages (TAM), dendritic cells (DC), and myeloid-derived suppressor cells (MDSC) of the TME . The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable . The targeting of these inhibitors to TAM is now more feasible using nanocarriers that are functionalized for a directed delivery . This review discusses the role of CatS in the immunological tumor microenvironment and upcoming possibilities for a nanocarrier-mediated delivery of potent and selective CatS inhibitors to TAM and related APC to promote anti-tumor immunity .
Eigenschaften
IUPAC Name |
[(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O5/c1-27-25(32)35-22-15-34-21-7-6-18(29-8-10-30(11-9-29)19-13-33-14-19)12-20(21)23(22)28-24(31)16-2-4-17(26)5-3-16/h2-7,12,19,22-23H,8-11,13-15H2,1H3,(H,27,32)(H,28,31)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEBZCZEAVMSQF-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)O[C@H]1COC2=C([C@@H]1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737323 | |
| Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3R,4S)-3,4-Dihydro-3-(((methylamino)carbonyl)oxy)-6-(4-(3-oxetanyl)-1-piperazinyl)-2H-1-benzopyran-4-yl)-4-fluorobenzamide | |
CAS RN |
1373215-15-6 | |
| Record name | LY-3000328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373215156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-3000328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1210T8CX6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)
![6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine](/img/structure/B608652.png)



![5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B608657.png)
![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)
![N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B608661.png)


![(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid](/img/structure/B608664.png)
![5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B608665.png)
